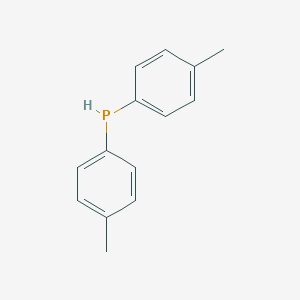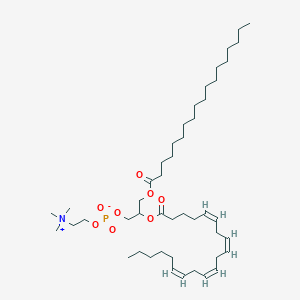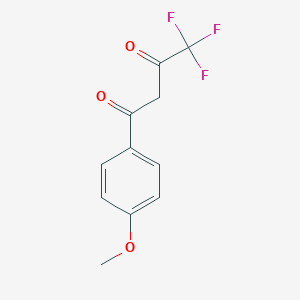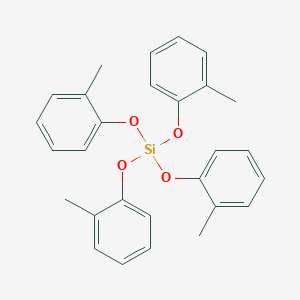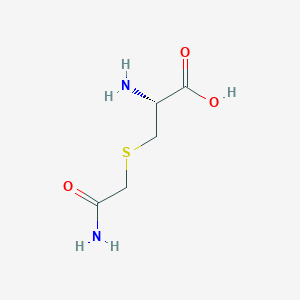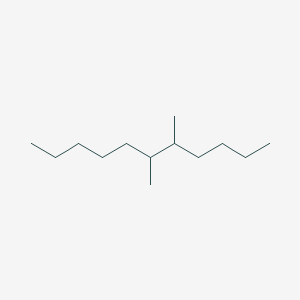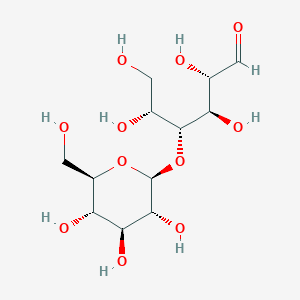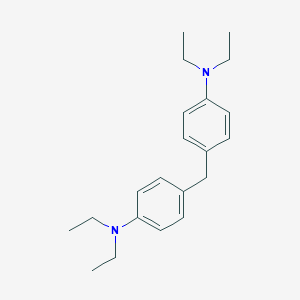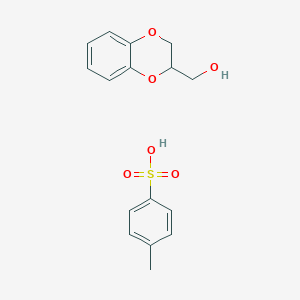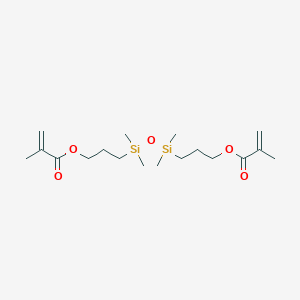
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
概要
説明
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, also known as BMPMS, is a compound with the molecular formula C20H40O6Si3 . It is commonly used as a surfactant with excellent wettability and dispersion properties . It can be used in lubricants, greases, anti-foaming agents, thickeners, and other fields . In addition, the compound can also be used as a softener, anti-leaching agent, dust suppressant, etc .
Synthesis Analysis
The synthesis of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane involves cooling down 600g H2O to below 5°C, slowly adding the intermediate product 3-(chlorodimethylsilyl)propyl methacrylate, restoring room temperature, and stirring for 8 hours . After standing, the organic phase is separated, washed with water to neutral, anhydrous sodium sulfate is added to dry the organic phase, and the desiccant is removed by filtration . The low boiling point substance in the system is removed under reduced pressure to obtain 645.11g of product 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, with a yield of 97% .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is represented by the formula C20H40O6Si3 . The InChI representation of the molecule is InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 . The Canonical SMILES representation is CC(=C)C(=O)OCCCSi(C)OSi(C)CCCOC(=O)C(=C)C .
Chemical Reactions Analysis
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane has been evaluated for its chemical properties such as water sorption, water solubility, and solvent resistance . It has been used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization for material and biological applications .
Physical And Chemical Properties Analysis
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane has a molecular weight of 386.6 g/mol . It has a density of 0.966 g/mL at 20 °C . The boiling point is >250°C , and the flash point is 205°C . The vapor pressure is 2E-06mmHg at 25°C , and the refractive index is 1.404 .
科学的研究の応用
Material and Biological Applications
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly (siloxane amine)s via an amine-epoxy click polymerization . This process is beneficial for material and biological applications.
Fuel Cell Applications
This compound can also be used to prepare polymer electrolyte membranes (PEM) for fuel cell applications . PEMs are a crucial component of fuel cells, which convert chemical energy into electrical energy.
Organic Synthesis
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is used in organic synthesis . It can act as a reagent or building block in the synthesis of more complex organic compounds.
Polymer Chemistry
In the field of polymer chemistry, this compound is used as a monomer for the production of silicone polymers . These polymers have a wide range of applications, from sealants and adhesives to medical devices and cookware.
Surface Modification
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be used for surface modification . It can be used to alter the surface properties of materials, such as improving adhesion, water repellency, or resistance to corrosion.
Dental Applications
In dental applications, this compound is used in the formulation of dental composites . These composites are used for aesthetic dental restorations.
作用機序
Target of Action
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, also known as 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, is primarily used as a surfactant . Its primary targets are the surfaces of various materials where it acts to reduce surface tension, thereby improving wettability and dispersion properties .
Mode of Action
The compound interacts with its targets by adhering to the surface of materials, reducing surface tension, and promoting better dispersion of substances. This interaction results in improved wettability and dispersion properties .
Biochemical Pathways
It is known that the compound plays a role in the formation of silicone polymers or silicone resins .
Pharmacokinetics
It is known that the compound is sensitive to water and reacts with aqueous base . This suggests that its bioavailability could be influenced by the presence of water and other environmental factors.
Result of Action
The primary result of the compound’s action is the reduction of surface tension on various materials, leading to improved wettability and dispersion . This makes it useful in a variety of applications, including as a component in lubricants, greases, anti-foaming agents, and thickeners .
Action Environment
The action of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be influenced by environmental factors. For instance, its reactivity with aqueous base suggests that its efficacy and stability could be affected by the presence of water . Additionally, it is recommended to store the compound at temperatures below 5°C , indicating that temperature can also impact its stability.
Safety and Hazards
The substance is irritating to eyes and skin . Personal protective equipment such as protective gloves and goggles should be worn when in contact . Inhalation of its vapor should be avoided, and it should be used in a well-ventilated place . It may cause irritation to the respiratory tract . Overexposure may cause cough, headache, and nausea . It may also cause skin irritation and serious eye irritation .
将来の方向性
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization for material and biological applications . It can also be used to prepare polymer electrolyte membranes (PEM) for fuel cell applications .
特性
IUPAC Name |
3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLDVXQTMSDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939973 | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |
CAS RN |
18547-93-8 | |
| Record name | 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18547-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018547938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



